![molecular formula C13H16ClNO2 B063520 Spiro[chroman-2,4'-piperidin]-4-one hydrochloride CAS No. 159635-39-9](/img/structure/B63520.png)
Spiro[chroman-2,4'-piperidin]-4-one hydrochloride
Descripción general
Descripción
Spiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound characterized by a spirocyclic structure, which includes a chroman moiety fused to a piperidine ring
Aplicaciones Científicas De Investigación
Spiro[chroman-2,4’-piperidin]-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of chroman derivatives with piperidine under specific conditions that promote the formation of the spiro linkage. The reaction often requires the use of catalysts and controlled temperature conditions to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride may involve large-scale cyclization processes using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Spiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including solvent choice and temperature control.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines or hydrocarbons.
Mecanismo De Acción
The mechanism of action of Spiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Spirooxindoles: These compounds share the spirocyclic structure but differ in the heterocyclic components, often used in drug design and synthesis.
Spiroindoles: Similar in structure but with an indole moiety, known for their biological activities and applications in medicinal chemistry.
Spirobenzofurans: Compounds with a spirocyclic linkage involving a benzofuran ring, used in various chemical and pharmaceutical applications.
Uniqueness: Spiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific combination of a chroman and piperidine ring, providing distinct chemical and biological properties
Propiedades
IUPAC Name |
spiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGPFFRUWRFXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377914 | |
| Record name | Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-39-9 | |
| Record name | Spiro[1-benzopyran-2,4'-piperidin]-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159635-39-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural modifications explored in the study and how do they relate to the anticancer activity?
A: The research article [] focuses on synthesizing and evaluating a series of 7-(5-((substituted-amino)-methyl)-thiophen-2-yl)-spiro[chroman-2,4'-piperidin]-4-one hydrochloride analogues. While the exact structure-activity relationship (SAR) details are not provided in the abstract, the study explores variations in the substituents on the amino group attached to the thiophene ring. These modifications are strategically designed to investigate how different substituents influence the interaction of these compounds with potential biological targets and ultimately affect their anticancer activity.
Q2: What further research is needed to fully understand the anticancer potential of these compounds?
A: The provided abstract [] only highlights the synthesis and initial biological evaluation of these compounds. To fully understand their anticancer potential, further research is crucial in several areas:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


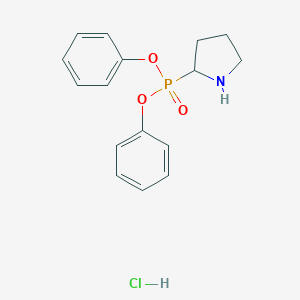
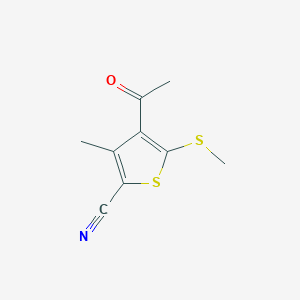
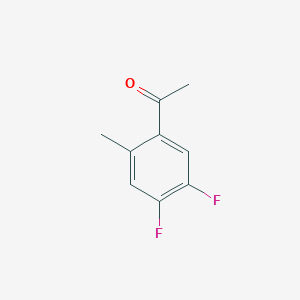
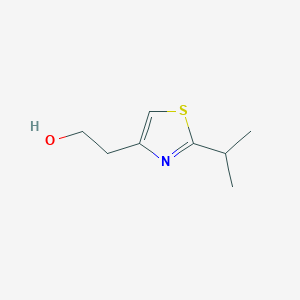

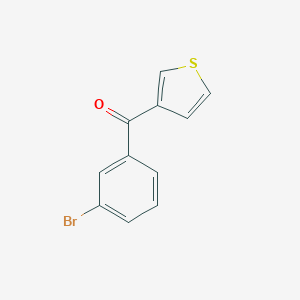
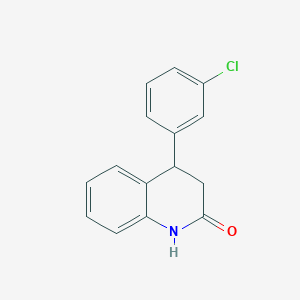
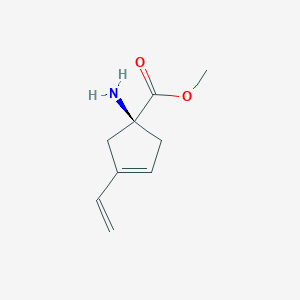
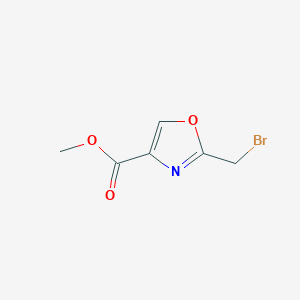

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)


